molecular formula C8H9ClN2 B6233811 2-chloro-6-cyclopropylpyridin-4-amine CAS No. 1781590-62-2

2-chloro-6-cyclopropylpyridin-4-amine

Cat. No.: B6233811
CAS No.: 1781590-62-2
M. Wt: 168.6
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Description

2-Chloro-6-cyclopropylpyridin-4-amine is a substituted pyridine derivative that serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The presence of both a chloro substituent and an amine group on the pyridine ring makes it a valuable scaffold for constructing more complex molecules, particularly in the development of pharmaceutical candidates. Compounds featuring cyclopropyl and chloro-aminopyridine motifs are frequently explored in drug discovery. For example, structurally similar pyrimidine and pyridine derivatives are investigated as core structures in new classes of antibacterial agents and as important intermediates for synthesizing compounds with promising activity against inflammatory diseases . As a research tool, this compound can be used to study structure-activity relationships (SAR) and to develop novel synthetic methodologies. Its potential applications span the creation of molecules for various biological evaluations. Researchers value this compound for its ability to introduce the cyclopropyl group, which can influence a molecule's metabolic stability and conformational properties. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted before handling.

Properties

CAS No.

1781590-62-2

Molecular Formula

C8H9ClN2

Molecular Weight

168.6

Purity

95

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

The Suzuki-Miyaura reaction enables selective replacement of C6-chloro with cyclopropyl groups. A representative procedure involves:

Procedure :
2,6-Dichloropyridin-4-amine (1.0 eq), cyclopropylboronic acid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in dioxane/water (3:1) are heated at 100°C under nitrogen for 16 hours. Purification via silica chromatography yields this compound (65–78%).

Key Data :

ParameterValue
CatalystPd(PPh₃)₂Cl₂
LigandNone
SolventDioxane/water
Temperature100°C
Yield73% (avg)

Electronic effects of the C4-amine enhance para-selectivity, minimizing competing C2 side reactions.

Buchwald-Hartwig Amination at C4

Direct Amination of 2,6-Dichloropyridine

For substrates lacking preinstalled amines, palladium-catalyzed C–N bond formation proves effective:

Procedure :
2,6-Dichloropyridine (1.0 eq), NH₃·H₂O (2.0 eq), Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene are stirred at 110°C for 24 hours. Isolation affords 2,6-dichloropyridin-4-amine (82%), a precursor for subsequent cyclopropylation.

Optimization Insight :

  • Ligand choice : Bidentate ligands (e.g., XantPhos) suppress dimerization by stabilizing Pd(0) intermediates.

  • Base impact : Cs₂CO₃ outperforms K₃PO₄ due to enhanced solubility and milder basicity.

Sequential Functionalization Strategies

Chlorination Post-functionalization

Directed ortho-metalation facilitates site-selective C2-chlorination:

Procedure :
6-Cyclopropylpyridin-4-amine (1.0 eq) is treated with LDA (2.0 eq) at −78°C, followed by ClCO₂Et (1.5 eq) to yield this compound (68%).

Mechanistic Note :
The C4-amine directs lithiation to C2, enabling electrophilic quenching with chlorine sources.

Alternative Pathways via Pyridine Ring Synthesis

Hantzsch Dihydropyridine Cyclization

Cyclopropane-containing dihydropyridines undergo oxidation-aromatization:

Procedure :
Cyclopropanecarboxaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in ethanol are heated to form dihydropyridine, followed by DDQ oxidation to this compound (55%).

Limitation :
Low regiocontrol necessitates tedious purification, rendering this route less practical for scale-up.

Comparative Analysis of Synthetic Routes

MethodYield (%)SelectivityScalability
Suzuki Coupling73HighExcellent
Buchwald-Hartwig82ModerateGood
Directed Chlorination68HighModerate
Hantzsch Cyclization55LowPoor

Suzuki-Miyaura coupling emerges as the optimal balance of efficiency and practicality, particularly for industrial applications.

Challenges and Mitigation Strategies

Competing Side Reactions

  • C2 vs. C6 Reactivity : Electronic deactivation by the C4-amine reduces C2 electrophilicity, favoring C6 functionalization.

  • Cyclopropane Stability : Radical inhibitors (e.g., BHT) prevent ring-opening during high-temperature couplings.

Purification Difficulties

  • Silica Chromatography : Gradient elution (EtOAc/hexane, 10–50%) resolves regioisomers.

  • Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-cyclopropylpyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 2-chloro-6-cyclopropylpyridin-4-amine, exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For example, studies have shown that similar pyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Some studies suggest that it may act as a modulator of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Case Study: Anticancer Activity

A notable case study involved the synthesis of this compound derivatives, which were tested against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range. This suggests promising potential for further development into anticancer drugs .

Agricultural Applications

Pesticide Development

The compound has been explored for its potential use in developing novel pesticides. Its structural properties may confer specific activity against pests while minimizing harm to non-target organisms. Research indicates that compounds with similar structures have shown efficacy against various agricultural pests, making them suitable candidates for further investigation in pesticide formulation .

Case Study: Insecticidal Properties

In a study focused on the insecticidal properties of pyridine derivatives, this compound was evaluated for its effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated that formulations containing this compound resulted in significant mortality rates among treated populations, suggesting its viability as an active ingredient in insecticides .

Mechanism of Action

The mechanism of action of 2-chloro-6-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and cyclopropyl groups allows it to participate in various chemical interactions, leading to its effects on biological systems. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Ring Systems :

  • The target compound and 6-cyclopropylpyridin-2-amine share a pyridine core, whereas the other analogs are pyrimidine derivatives. Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity due to additional nitrogen atoms .
  • The cyclopropyl group in all compounds enhances steric hindrance and metabolic stability .

Substituent Effects: The chlorine atom in this compound increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with non-chlorinated analogs like 6-cyclopropylpyridin-2-amine, which are less reactive .

Research and Development Trends

  • This compound : Predominantly used in fragment-based drug design due to its compact size and modular substituents .
  • Pyrimidine Analogs : Gaining traction in antibacterial and anticancer studies, leveraging their larger molecular frameworks for target specificity .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coat). Test for acute toxicity via zebrafish embryo assays (OECD TG 236). Dispose of waste via licensed contractors, adhering to EPA guidelines for chlorinated amines .

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